molecular formula C20H30N6O2 B5576444 7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5576444
M. Wt: 386.5 g/mol
InChI Key: WNRCSHPPXKMQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H30N6O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.24302422 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has developed effective synthesis methods for pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds have shown significant pharmaceutical interest due to their antitrypanosomal activity and other beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).

  • Novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives have been synthesized and characterized. These compounds exhibited significant antimicrobial activity against a variety of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Pharmacological Applications

  • An overview on synthetic and medicinal perspectives of [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold has been provided, emphasizing its wide range of pharmacological activities including anticancer, antimicrobial, anti‐tubercular, and other therapeutic potentials. This scaffold is highlighted in several clinical trials and marketed drugs, indicating its significant role in medicinal chemistry (Merugu, Cherukupalli, & Karpoormath, 2022).

Novel Synthetic Approaches

  • Research has introduced new protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using eco-friendly and practical additives. This approach emphasizes the importance of green chemistry principles in the synthesis of heterocyclic compounds, potentially offering safer, more sustainable methods for developing pharmaceuticals (Khaligh et al., 2020).

Structure-Activity Relationships

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles has been studied. This research indicates the potential of these compounds in targeting human adenosine receptor subtypes, which could be beneficial for designing new therapeutic agents (Squarcialupi et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not detailed in the literature, compounds with similar structures have been found to exhibit a range of biological activities. For example, some triazolopyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and similar structures. This could include studies on their potential as therapeutic agents, their mechanism of action, and their pharmacokinetics . Additionally, further studies could explore the synthesis of this compound and its derivatives, with a focus on improving yield and purity .

Properties

IUPAC Name

[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O2/c1-15(2)18-11-17(23-20-21-14-22-26(18)20)19(27)25-9-6-10-28-16(13-25)12-24-7-4-3-5-8-24/h11,14-16H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRCSHPPXKMQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)N3CCCOC(C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.